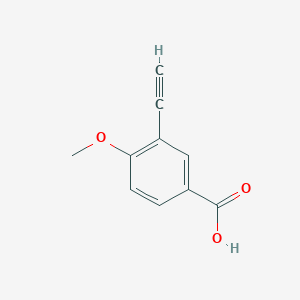

3-Ethynyl-4-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBFUJNDONMGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide on 3-Ethynyl-4-methoxybenzoic Acid: Structural Properties, Synthesis, and Applications in Kinase Inhibitor Design

Executive Summary

As targeted therapies for chronic myeloid leukemia (CML) evolve, overcoming resistance mutations—such as the BCR-ABL T315I "gatekeeper" mutation—while minimizing off-target cardiotoxicity remains a paramount challenge[1]. 3-Ethynyl-4-methoxybenzoic acid (CAS: 1197358-11-4) has emerged as a critical molecular scaffold in fragment-based drug discovery (FBDD)[2],[3].

As a Senior Application Scientist, I have structured this guide to provide an in-depth analysis of this compound's chemical properties, its mechanistic utility in rational drug design, and field-proven synthetic protocols. This whitepaper serves as a definitive, self-validating resource for medicinal chemists and drug development professionals aiming to leverage this building block in complex synthesis pipelines.

Chemical Identity & Structural Properties

The utility of 3-ethynyl-4-methoxybenzoic acid stems from its highly functionalized aromatic ring[2]. The carboxyl group serves as a primary anchor for amide coupling, while the ethynyl moiety provides a rigid, linear vector for extending the molecule into deep hydrophobic pockets of kinase enzymes. The methoxy group introduces steric bulk and electron-donating properties, which restrict the conformational flexibility of adjacent substituents and enhance target selectivity.

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | 3-Ethynyl-4-methoxybenzoic acid |

| CAS Number | 1197358-11-4[3] |

| Molecular Formula | C10H8O3 |

| Molecular Weight | 176.17 g/mol |

| SMILES String | O=C(O)C1=CC=C(OC)C(C#C)=C1 |

| Key Functional Groups | Carboxylic acid (-COOH), Methoxy (-OCH3), Terminal Alkyne (-C≡CH) |

Mechanistic Role in Drug Design (BCR-ABL Inhibitors)

In the development of third-generation BCR-ABL inhibitors, balancing pan-mutant efficacy with cardiac safety is critical. Ponatinib, a potent FDA-approved tyrosine kinase inhibitor (TKI), is notorious for its severe cardiovascular toxicity[1]. Recent structure-activity relationship (SAR) studies have utilized 3-ethynyl-4-methoxybenzoic acid to design hybrid molecules that maintain efficacy against the T315I mutant while drastically reducing cardiotoxicity ()[1].

Causality of Structural Features:

-

The Ethynyl Spacer: The alkyne at position 3 acts as a rigid cylindrical spacer. Unlike flexible alkyl chains, the ethynyl group projects attached pharmacophores (e.g., substituted imidazoles) deep into the ATP-binding pocket without causing steric clashes with the bulky isoleucine residue of the T315I mutant[2].

-

The Methoxy Group: Positioned ortho to the ethynyl group, the methoxy substituent forces a specific dihedral angle on the alkyne-attached groups due to steric repulsion. This conformational locking prevents the molecule from adopting geometries that bind to off-target kinases (such as VEGFR2), which are primarily responsible for TKI-induced cardiotoxicity[1].

-

The Carboxylic Acid: Acts as the primary handle for standard EDC/HOBt-mediated amide coupling with various anilines, forming the hinge-binding motif essential for anchoring the inhibitor to the kinase backbone[2].

Caption: Fragment-based drug design utilizing 3-Ethynyl-4-methoxybenzoic acid for BCR-ABL inhibitors.

Synthesis Workflow & Experimental Protocols

To ensure high fidelity in drug discovery pipelines, the synthesis of 3-ethynyl-4-methoxybenzoic acid must be robust and scalable. The following self-validating protocol details the two-step synthesis from methyl 3-iodo-4-methoxybenzoate, utilizing a Sonogashira cross-coupling followed by global deprotection ()[2].

Phase 1: Sonogashira Coupling

Objective: Introduce the protected alkyne vector at the iodine-substituted position. Reagents: Methyl 3-iodo-4-methoxybenzoate (1.0 eq), Trimethylsilylacetylene (TMSA, 1.5 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.05 eq), Copper(I) iodide (CuI, 0.1 eq), Triethylamine (TEA, solvent/base), anhydrous THF.

Step-by-Step Procedure:

-

Degassing: Dissolve the aryl iodide in a 1:1 mixture of anhydrous THF and TEA. Degas the solution by sparging with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which would consume the TMSA and complicate purification.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive argon flow. The solution will typically transition to a pale yellow/orange hue.

-

Alkyne Addition: Add TMSA dropwise at room temperature. Stir the reaction mixture at 50°C for 4-6 hours.

-

Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV active) should be fully consumed, replaced by a non-polar fluorescent spot corresponding to the TMS-protected intermediate.

-

Workup: Filter through a Celite pad to remove palladium and copper salts. Concentrate the filtrate in vacuo and purify via flash chromatography to yield methyl 4-methoxy-3-((trimethylsilyl)ethynyl)benzoate.

Phase 2: Global Deprotection and Hydrolysis

Objective: Concurrently cleave the TMS protecting group and hydrolyze the methyl ester to yield the free carboxylic acid[2]. Reagents: Lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq), THF/MeOH/H2O (2:1:1 v/v).

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the purified intermediate from Phase 1 in the THF/MeOH/H2O solvent mixture.

-

Hydrolysis: Add LiOH·H2O in one portion. Stir at room temperature for 12 hours. Causality: The hydroxide ion acts dually, attacking the ester carbonyl to form the carboxylate and attacking the silicon atom to cleave the TMS group, streamlining the synthesis into a single operational step.

-

Validation (In-Process): LC-MS analysis should indicate the disappearance of the intermediate mass and the appearance of the [M-H]⁻ ion at m/z 175.

-

Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether to remove non-polar impurities.

-

Acidification: Acidify the aqueous layer to pH 2-3 using 1M HCl. The target compound, 3-ethynyl-4-methoxybenzoic acid, will precipitate as a white to off-white solid.

-

Isolation & Final Validation: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum. Confirm purity via ¹H NMR (DMSO-d6: presence of terminal alkyne proton at ~4.2 ppm and carboxylic acid proton at ~12.8 ppm)[2].

Caption: Step-by-step synthesis workflow of 3-Ethynyl-4-methoxybenzoic acid via Sonogashira coupling.

References

-

Title: Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Source: Journal of Medicinal Chemistry (ACS Publications), 2022, 65(16), 10898–10919. URL: [Link]

-

Title: Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety (Open Access Mirror) Source: PubMed Central (PMC9421657) URL: [Link]

-

Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications), 2007, 107(3), 874-922. URL: [Link]

Sources

Strategic Utilization of 3-Ethynyl-4-methoxybenzoic Acid in Targeted Kinase Inhibitor Design

Executive Summary

In the landscape of modern medicinal chemistry, the precise structural tuning of small-molecule inhibitors is paramount for overcoming drug resistance and mitigating off-target toxicities. 3-Ethynyl-4-methoxybenzoic acid (CAS: 1197358-11-4) has emerged as a highly specialized building block in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs)[1]. Most notably, this intermediate serves as a critical scaffold in the development of novel BCR-ABL inhibitors designed to combat the "gatekeeper" T315I mutation in Chronic Myeloid Leukemia (CML) while significantly reducing the severe cardiotoxicity associated with legacy therapeutics like ponatinib[2].

This technical guide details the physicochemical properties, structural rationale, and validated synthetic protocols for incorporating 3-ethynyl-4-methoxybenzoic acid into advanced drug discovery workflows.

Physicochemical Specifications

To ensure reproducibility and accurate stoichiometric calculations in synthetic workflows, the core quantitative data for 3-ethynyl-4-methoxybenzoic acid is summarized below:

| Parameter | Specification |

| Chemical Name | 3-Ethynyl-4-methoxybenzoic acid |

| CAS Registry Number | 1197358-11-4 |

| Molecular Weight | 176.17 g/mol |

| Molecular Formula | C₁₀H₈O₃ |

| Structural Features | Terminal alkyne, ortho-methoxy ether, carboxylic acid |

| Primary Application | Bifunctional intermediate for cross-coupling and amidation |

Mechanistic Role in Drug Design: The "Methoxy" Advantage

The architectural design of BCR-ABL inhibitors relies heavily on projecting a hinge-binding motif deep into the kinase's hydrophobic pocket. While ponatinib utilizes a 3-ethynyl-4-methylbenzoic acid core, substituting the methyl group with a methoxy group (via 3-ethynyl-4-methoxybenzoic acid) provides profound pharmacological advantages[3]:

-

Kinome Profile Tuning (Reduced Cardiotoxicity): The primary limitation of FDA-approved ponatinib is its severe cardiovascular toxicity, driven by off-target inhibition of kinases like VEGFR2. The introduction of the methoxy group alters the electronic distribution and steric bulk of the aroyl core. This subtle modification sterically occludes binding to certain off-target kinases while maintaining high affinity for the BCR-ABL T315I mutant, resulting in a significantly safer cardiomyocyte profile ([4]).

-

The Ethynyl Vector: The terminal alkyne acts as a rigid, linear spacer. It traverses the narrow hydrophobic channel of the kinase without introducing the entropic penalty associated with flexible alkyl linkers[3].

-

Orthogonal Reactivity: The molecule possesses two highly orthogonal reactive sites—a carboxylic acid for amide bond formation and a terminal alkyne for Sonogashira cross-coupling—allowing for highly modular, convergent syntheses.

Validated Experimental Protocols

Protocol A: Carboxylic Acid Activation & Amide Coupling

Objective: To conjugate the benzoic acid core to a functionalized amine (e.g., a piperazine-substituted aniline) without disrupting the alkyne.

-

Step 1: Preparation. Dissolve 3-ethynyl-4-methoxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Step 2: Activation. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes.

-

Causality Insight: HATU is selected over standard EDC/HOBt because the carboxylic acid is sterically hindered by the para-methoxy and meta-ethynyl groups. HATU generates a highly reactive HOAt ester that drives the reaction to completion. DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions with the activated ester.

-

-

Step 3: Amine Addition. Add the target amine (1.1 eq) dropwise. Stir for 2–4 hours at room temperature.

-

Step 4: Self-Validation. Monitor the reaction via LC-MS. The disappearance of the 176.17 m/z peak and the emergence of the product mass confirms complete conversion. Quench with water and extract with ethyl acetate.

Protocol B: Sonogashira Cross-Coupling for Chain Elongation

Objective: To couple the terminal alkyne of the resulting intermediate with a heteroaryl halide (the hinge-binding motif).

-

Step 1: Reagent Assembly. In a Schlenk flask, combine the alkyne-amide intermediate (1.0 eq) and the heteroaryl iodide/bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) and Triethylamine (TEA) (1:1 v/v).

-

Step 2: Degassing (Critical). Sparge the solution with argon for at least 20 minutes.

-

Causality Insight: Rigorous deoxygenation is mandatory. In the presence of oxygen and copper, terminal alkynes undergo rapid oxidative homocoupling (Glaser coupling), which will consume the valuable alkyne intermediate and drastically reduce yields.

-

-

Step 3: Catalysis. Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq). Heat to 60°C for 6 hours.

-

Causality Insight: The CuI acts as a co-catalyst, forming a copper acetylide intermediate that undergoes transmetalation with the Palladium(II) complex much faster than the alkyne alone. The ortho-methoxy group donates electron density, making the alkyne slightly less acidic; therefore, heating to 60°C ensures optimal transmetalation kinetics.

-

-

Step 4: Purification. Filter through a pad of Celite to remove the copper/palladium salts, concentrate, and purify via flash chromatography.

Workflow Visualization

The following diagram illustrates the logical progression of the synthetic workflow, demonstrating how the orthogonal reactivity of 3-ethynyl-4-methoxybenzoic acid is leveraged to assemble complex TKI architectures.

Synthetic workflow utilizing 3-ethynyl-4-methoxybenzoic acid to assemble BCR-ABL inhibitors.

References

-

Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Source: Journal of Medicinal Chemistry (ACS Publications), 2022 Aug 25; 65(16): 10898-10919. URL:[Link]

Sources

Strategic Deployment of Ethynyl Benzoic Acid Derivatives in Modern Drug Discovery: A Structural and Mechanistic Perspective

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds to overcome steric clashes, improve target selectivity, or enhance pharmacokinetic profiles. One of the most privileged and versatile building blocks in our arsenal is ethynyl benzoic acid (EBA) and its regioisomers (e.g., 3-ethynylbenzoic acid and 4-ethynylbenzoic acid).

This technical guide explores the structural rationale, therapeutic applications, and validated synthetic workflows for integrating ethynyl benzoic acid derivatives into drug discovery pipelines.

Structural Rationale & Pharmacophore Dynamics

The incorporation of an ethynyl benzoic acid moiety into a small molecule is rarely an accident; it is a deliberate structural intervention. The ethynyl linker ( −C≡C− ) provides a unique set of physicochemical properties:

-

Linearity and Rigidity: The sp -hybridized carbons enforce a strict 180° bond angle. This creates a rigid, cylindrical vector that projects the attached pharmacophores across spatial gaps with minimal entropic penalty upon binding[1].

-

Steric Bypass: The lack of substituents on the triple bond allows the linker to "thread the needle" through narrow hydrophobic channels in target proteins, a critical feature for overcoming bulky gatekeeper mutations[2].

-

Electronic Properties: The electron-rich π -cloud of the alkyne can participate in multipolar interactions with the protein backbone, while the benzoic acid portion provides a planar aromatic system for π−π stacking and a carboxylic acid handle for facile functionalization.

Key Therapeutic Applications (Case Studies)

Kinase Inhibitors: Bypassing Gatekeeper Mutations

The most famous application of the ethynyl linker is in the development of Ponatinib (AP24534) . In Chronic Myeloid Leukemia (CML), the BCR-ABL kinase frequently mutates (T315I), replacing a compact threonine with a bulky isoleucine. This mutation causes severe steric clashes with first-generation inhibitors like imatinib. By utilizing a 3-ethynyl-4-methylbenzamide core, ponatinib's linear alkyne linker effortlessly bypasses the bulky isoleucine side chain, allowing the molecule to span the hinge region and the DFG-out pocket simultaneously[1][2].

Similarly, the novel compound HSL119 was recently developed as a potent and selective inhibitor of Hormonally Upregulated Neu-associated Kinase (HUNK) for the treatment of HER2+ breast cancer[3]. Synthesized directly from 3-ethynylbenzoic acid, HSL119 suppresses Rubicon S92 phosphorylation and inhibits tumorigenesis in resistant HER2/neu+ models[4][5].

Caption: Logical relationship of ethynyl linker bypassing the T315I gatekeeper mutation in BCR-ABL.

GPCR Modulators: Negative Allosteric Modulators (NAMs)

In the realm of central nervous system (CNS) disorders, 4-ethynylbenzoic acid derivatives have been utilized to synthesize ML337 , an mGlu3 selective Negative Allosteric Modulator[6]. The rigid ethynyl linker was crucial for achieving sub-micromolar potency (IC50 = 593 nM) while maintaining the necessary blood-brain barrier penetration required for CNS efficacy[6].

Antivirals: Click Chemistry Precursors

Due to the terminal alkyne (or internal alkyne potential), ethynyl benzoic acids are exceptional precursors for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In the discovery of novel HIV-1 capsid inhibitors, researchers reacted 3-ethynylbenzoic acid with an intermediate amine, followed by a CuAAC reaction with diverse azides to yield 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives. The lead compound (II-10c) demonstrated remarkable anti-HIV activity[7].

Quantitative Data & SAR Summaries

To illustrate the broad utility of the ethynyl benzoic acid pharmacophore, the following table summarizes the quantitative structure-activity relationship (SAR) data across diverse therapeutic targets:

| Compound / Drug | Primary Target | Key EBA Structural Feature | Potency (IC50 / EC50) | Reference |

| Ponatinib | BCR-ABL (T315I) | 3-ethynyl-4-methylbenzamide | Low nM (IC50) | [2] |

| HSL119 | HUNK Kinase | 3-ethynylbenzamide | ~1.7 μM (IC50, JIMT-1) | [8] |

| Compound 3s | B-Raf (V600E) | 3-ethynyl-2,4-difluorophenyl | Low nM (IC50) | [9] |

| ML337 | mGlu3 Receptor | 4-ethynylbenzamide | 593 nM (IC50) | [6] |

| Compound II-10c | HIV-1 Capsid | 1,2,3-triazole (from 3-EBA) | 2.13 μM (EC50) | [7] |

Experimental Methodologies & Protocols

In my laboratory, ensuring that a protocol is a self-validating system is paramount. The following workflows detail the synthesis of ethynyl benzamide derivatives (such as HSL119 or Ponatinib analogues)[3][10], emphasizing the causality behind each experimental choice.

Protocol 1: Sonogashira Cross-Coupling for Alkynyl Linker Construction

Purpose: To construct the ethynyl benzoic acid core from an aryl halide and a terminal alkyne.

-

Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, combine the aryl halide (e.g., 3-iodobenzoic acid, 1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous DMF.

-

Catalyst Loading: Add Pd(PPh3)4 (0.05 equiv) and CuI (0.1 equiv).

-

Causality: The Palladium(0) complex is responsible for the oxidative addition into the aryl-iodide bond. The Copper(I) salt acts as a co-catalyst to form a highly reactive copper acetylide intermediate via transmetalation, which significantly accelerates the reaction.

-

-

Base Addition: Add Triethylamine ( Et3N , 3.0 equiv) dropwise.

-

Causality: The base deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydroiodic acid generated during the catalytic cycle.

-

-

Reaction & In-Process Control (IPC): Heat the mixture to 80 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The system self-validates when the lower-Rf aryl halide spot completely disappears, replaced by a highly UV-active product spot.

-

Workup: Quench with saturated aqueous NH4Cl to complex and remove copper salts. Extract with EtOAc, dry over Na2SO4 , and purify via flash chromatography.

Protocol 2: Amide Coupling (HATU/DIPEA) of Ethynyl Benzoic Acid

Purpose: To couple the EBA intermediate to an amine/aniline (e.g., the piperazine-containing aniline used in HSL119)[3].

-

Activation: To a solution of 3-ethynylbenzoic acid (2.1 mmol) and HATU (1.3 equiv) in 10 mL anhydrous DMF, add DIPEA (5.0 equiv). Stir for 10 minutes at room temperature.

-

Causality: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered or electron-deficient anilines. It rapidly converts the carboxylic acid into a highly reactive OAt ester. DIPEA acts as a non-nucleophilic base to drive the deprotonation without interfering with the activated ester.

-

-

Coupling: Add the amine/aniline derivative (2.0 mmol) to the activated mixture. Allow to stir overnight at room temperature.

-

Self-Validating Workup: Quench the reaction with equal volumes of distilled water and extract with Ethyl Acetate. Wash the organic layer strictly with a 1M aqueous solution of Sodium Hydroxide ( NaOH ) (5 mL)[3].

-

Causality: The 1M NaOH wash is a critical self-validating step; it selectively deprotonates and removes any unreacted 3-ethynylbenzoic acid and the acidic HOAt byproduct into the aqueous layer, ensuring the organic layer contains only the neutral amide product.

-

-

Isolation: Concentrate the organic layer in vacuo and verify the mass via LC-MS.

Caption: Synthetic workflow for ethynyl benzamide derivatives via Sonogashira and amide coupling.

References

-

Discovery of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors Source: RSC Advances / Org. Biomol. Chem. URL:[Link]

-

Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant Source: Journal of Medicinal Chemistry / ResearchGate URL:[Link]

-

Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

-

Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) Source: Journal of Medicinal Chemistry / SciSpace URL:[Link]

-

N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors Source: ACS Medicinal Chemistry Letters / PMC URL:[Link]

-

Identification and characterization of a potent and selective HUNK inhibitor for treatment of HER2+ breast cancer Source: Cell Chemical Biology / PubMed (NIH) URL:[Link]

- US11001559B2 - 4-substituted aminoisoquinoline derivatives Source: Google Patents URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of a potent and selective HUNK inhibitor for treatment of HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of a potent and selective HUNK inhibitor for treatment of HER2+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Discovery of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05869A [pubs.rsc.org]

- 8. axonmedchem.com [axonmedchem.com]

- 9. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US11001559B2 - 4-substituted aminoisoquinoline derivatives - Google Patents [patents.google.com]

Thermodynamic stability of 3-Ethynyl-4-methoxybenzoic acid

Thermodynamic Stability and Physicochemical Profiling of 3-Ethynyl-4-methoxybenzoic Acid: A Technical Guide for Drug Development

Executive Summary & Molecular Architecture

As a Senior Application Scientist, I frequently evaluate molecules where the juxtaposition of highly reactive moieties and stable structural cores dictates the compound's entire lifecycle—from synthesis to formulation. 3-Ethynyl-4-methoxybenzoic acid (CAS: 1197358-11-4) is a prime example. Widely utilized as a critical building block in the synthesis of targeted therapeutics, such as novel BCR-ABL kinase inhibitors for chronic myeloid leukemia[1], its thermodynamic profile is governed by three distinct structural domains:

-

The Terminal Alkyne (Ethynyl): Imparts high energy and reactivity. Terminal alkynes are thermodynamically less stable than their internal counterparts or alkenes due to the lack of stabilizing hyperconjugation, making them highly susceptible to exothermic addition or polymerization[2].

-

The Methoxy Group (-OCH₃): Provides electron-donating resonance (+M) that enriches the aromatic ring, subtly modulating the acidity of the adjacent carboxylic acid and the electronic environment of the alkyne.

-

The Carboxylic Acid (-COOH): Drives solid-state thermodynamic stability through robust intermolecular hydrogen-bonded dimerization, a classic thermodynamic sink for benzoic acid derivatives[3].

Thermodynamic Stability Profile

Solid-State Stability and Dimerization

In the solid state, 3-Ethynyl-4-methoxybenzoic acid benefits from the thermodynamic stability provided by carboxylic acid dimerization. The formation of hydrogen-bonded dimers significantly lowers the Gibbs free energy of the crystal lattice. However, the rigid, linear ethynyl group introduces steric constraints that can disrupt optimal lattice packing compared to unsubstituted benzoic acid, subtly lowering the energy barrier for thermal degradation.

Solution-Phase Thermodynamics

The dissolution of benzoic acid derivatives in aqueous and organic mixtures is typically an endothermic process ( Δ H > 0), driven forward by the entropic gain ( Δ S > 0) of solvation[4]. In mixed solvent systems (e.g., ethanol/water), the molecule exhibits preferential solvation. The methoxy group enhances solubility in organic domains, while the terminal alkyne remains relatively hydrophobic. Thermodynamic parameters such as apparent Gibbs energy ( Δ G), enthalpy ( Δ H), and entropy ( Δ S) of dissolution are critical for formulation and can be extracted using the van 't Hoff equation[3].

Thermal Degradation and Alkyne Reactivity

The most critical vulnerability in the thermodynamic stability of this compound is the terminal alkyne. The sp-hybridized carbon-carbon triple bond is a region of high electron density. Under thermal stress or in the presence of radical initiators or surface adatoms, the alkyne can undergo exothermic polymerization or cyclotrimerization[5]. The activation energy ( Ea ) for this degradation pathway must be carefully quantified to establish safe storage and handling parameters.

Structural logic dictating the thermodynamic stability and degradation pathways of the molecule.

Quantitative Data Summaries

To provide a comparative baseline for process chemists, we extrapolate the thermodynamic parameters of 3-Ethynyl-4-methoxybenzoic acid based on established empirical data for structurally analogous benzoic acid and ethynylbenzene systems[2][3][4].

Table 1: Estimated Thermodynamic Parameters of Dissolution & Reactivity (Standard Conditions, 298.15 K)

| Parameter | Symbol | Estimated Value Range | Causality / Driving Force |

| Apparent Enthalpy of Dissolution | Δ H diss | +15.0 to +25.0 kJ/mol | Endothermic disruption of crystal lattice dimers during solvation[3]. |

| Apparent Entropy of Dissolution | Δ S diss | +40.0 to +60.0 J/mol·K | Increased degrees of freedom upon transition to the solution phase[4]. |

| Gibbs Free Energy of Dissolution | Δ G diss | +5.0 to +12.0 kJ/mol | Non-spontaneous dissolution in pure water at 298.15 K[4]. |

| Heat of Hydrogenation (Alkyne) | Δ H hydro | ~ -225 kJ/mol | Highly exothermic reduction of the high-energy sp-hybridized π -bonds[2]. |

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must rely on protocols that possess internal validation mechanisms. The following workflows are designed to isolate and quantify the specific thermodynamic variables of 3-Ethynyl-4-methoxybenzoic acid while actively controlling for false positives.

Protocol 1: Determination of Dissolution Thermodynamics via Isothermal Saturation

-

Purpose: To calculate Δ G, Δ H, and Δ S of dissolution using van 't Hoff analysis.

-

Causality & Self-Validation: By measuring equilibrium solubility across a strict temperature gradient, we extract the enthalpy of dissolution. The self-validating aspect is the linearity of the ln(x) vs. 1/T plot. A strictly linear plot confirms a uniform dissolution mechanism; a non-linear deviation instantly alerts the researcher to a change in the solid-state phase (e.g., polymorph transition or solvate formation)[3].

-

Step-by-Step Methodology:

-

Preparation: Add an excess of 3-Ethynyl-4-methoxybenzoic acid (approx. 2 g) to 50 mL of the target solvent (e.g., 50:50 ethanol/water) in a jacketed glass vessel.

-

Equilibration: Seal the vessel and agitate at 200 rpm using a magnetic stirrer. Maintain temperature using a circulating water bath ( ± 0.1 °C). Perform this sequentially at 293.15 K, 298.15 K, 303.15 K, 308.15 K, and 313.15 K.

-

Sampling: After 48 hours of equilibration at each temperature, halt agitation and allow undissolved solids to settle for exactly 3 hours.

-

Filtration & Dilution: Extract 2 mL of the supernatant using a pre-warmed syringe equipped with a 0.22 μ m PTFE filter. Dilute immediately in the HPLC mobile phase to prevent precipitation upon cooling.

-

Quantification: Analyze the concentration via HPLC-UV ( λ = 254 nm) against a standard calibration curve.

-

Thermodynamic Calculation: Plot ln(mole fraction solubility) against 1/T . The slope yields −ΔH/R , and the intercept yields ΔS/R .

-

Protocol 2: Thermal Stability and Polymerization Kinetics via DSC

-

Purpose: To quantify the onset temperature of alkyne degradation and the activation energy ( Ea ) of polymerization.

-

Causality & Self-Validation: Terminal alkynes polymerize exothermically. By running Differential Scanning Calorimetry (DSC) at varying heating rates, we use the Kissinger equation to determine Ea . The self-validation lies in running a cyclic heating/cooling method: an irreversible exothermic peak on the second heat cycle confirms chemical degradation (polymerization), distinguishing it from a reversible physical phase change (melting).

-

Step-by-Step Methodology:

-

Sample Prep: Accurately weigh 2.0–3.0 mg of 3-Ethynyl-4-methoxybenzoic acid into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow outgassing of any residual volatiles.

-

Purge: Place the pan in the DSC cell and purge with dry Nitrogen at 50 mL/min. This prevents oxidative degradation, isolating purely thermal polymerization.

-

Dynamic Heating: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min.

-

Data Analysis: Identify the endothermic melting peak and the subsequent broad exothermic peak corresponding to alkyne polymerization.

-

Kinetic Validation: Repeat the experiment on fresh samples at heating rates of 5, 15, and 20 °C/min. Plot ln(β/Tp2) vs 1/Tp (where β is the heating rate and Tp is the peak exothermic temperature) to calculate the activation energy ( Ea ).

-

Parallel workflows for determining solution-phase thermodynamics and solid-state thermal kinetics.

Conclusion

The thermodynamic stability of 3-Ethynyl-4-methoxybenzoic acid is a delicate balance between the stabilizing hydrogen-bond networks of its benzoic acid core and the high-energy, reactive nature of its terminal alkyne. For researchers utilizing this compound in drug development, understanding and quantifying these thermodynamic parameters via rigorous, self-validating protocols is paramount to ensuring batch-to-batch reproducibility, preventing premature polymerization, and guaranteeing long-term storage stability.

References

-

Title: Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Alkyne Reactivity Source: MSU Chemistry URL: [Link]

-

Title: Thermodynamic Based Aqueous Solvation and Dissociation of Benzoic Acid Source: ResearchGate / International Journal of Advanced Research URL: [Link]

-

Title: Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures Source: MDPI - Molecules URL: [Link]

-

Title: Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies Source: MDPI - Molecules URL: [Link]

Sources

Structural and Mechanistic Divergence: 3-Ethynyl-4-methoxybenzoic acid vs. 3-Ethynylbenzoic acid

As a Senior Application Scientist in medicinal chemistry and molecular design, selecting the correct bifunctional building block is paramount. A single functional group modification—such as the addition of a methoxy moiety—can fundamentally alter a molecule's physicochemical properties, synthetic trajectory, and biological target engagement.

This technical guide provides an in-depth analysis of the differences between 3-Ethynylbenzoic acid (3-EBA) and 3-Ethynyl-4-methoxybenzoic acid (3-E-4-MBA) , detailing the causality behind their divergent reactivities and their specialized applications in modern drug discovery.

Physicochemical and Structural Divergence

At their core, both molecules possess a carboxylic acid (-COOH) for amide coupling and a terminal alkyne (-C≡CH) for cross-coupling or cycloaddition. However, the introduction of a methoxy group (-OCH₃) at the para-position relative to the carboxylic acid in 3-E-4-MBA introduces profound electronic and steric shifts.

Quantitative Data Comparison

The following table summarizes the foundational properties of both building blocks:

| Property | 3-Ethynylbenzoic acid (3-EBA) | 3-Ethynyl-4-methoxybenzoic acid (3-E-4-MBA) |

| CAS Number | 10601-99-7 | 1197358-11-4 |

| Molecular Formula | C₉H₆O₂ | C₁₀H₈O₃ |

| Molecular Weight | 146.14 g/mol | 176.17 g/mol |

| C4 Substituent | Hydrogen (-H) | Methoxy (-OCH₃) |

| Electronic Profile | Neutral aromatic core | Electron-rich (+M resonance dominant) |

| Predicted pKa | ~3.99 | ~4.20 - 4.50 (Weaker acid) |

| Primary Application | Click Chemistry (CuAAC) | Kinase Inhibitor Scaffolds (Sonogashira) |

Causality of the Methoxy Group

The divergence in their application stems from two primary mechanisms dictated by the methoxy group:

-

Electronic Modulation (pKa Shift): The methoxy group is a strong electron-donating group (EDG) via resonance (+M effect). Positioned para to the carboxylic acid, it pumps electron density into the aromatic ring. This destabilizes the resulting carboxylate anion upon deprotonation, making 3-E-4-MBA a weaker acid (higher pKa) than the unhindered 3-EBA [4]. During amide coupling, this slightly reduces the electrophilicity of the activated ester intermediate, necessitating highly efficient coupling reagents like HATU.

-

Steric Hindrance: The methoxy group at C4 is situated directly ortho to the terminal alkyne at C3. This creates a localized steric shield. During transition-metal catalysis (e.g., the transmetalation step in Sonogashira coupling), this steric bulk can influence the conformation of the copper-acetylide intermediate, often requiring optimized catalyst loading or elevated temperatures compared to the unhindered 3-EBA.

Fig 1: Electronic and steric causality of the C4-methoxy group on chemical reactivity.

Applications in Targeted Drug Discovery

3-Ethynylbenzoic Acid: The Click Chemistry Workhorse

Because 3-EBA lacks the steric hindrance of the methoxy group, its terminal alkyne is highly accessible. This makes it a premier building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , commonly known as click chemistry.

-

Viral Therapeutics: 3-EBA has been utilized to synthesize 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives acting as potent HIV-1 capsid inhibitors [3].

-

Ion Channel Modulators: It is a critical precursor in the discovery of Store-Operated Calcium Entry (SOCE) inhibitors, where the triazole ring acts as a stable bioisostere for amide bonds in acute pancreatitis treatments [2].

3-Ethynyl-4-methoxybenzoic Acid: Precision Kinase Targeting

3-E-4-MBA is heavily favored in the design of highly selective kinase inhibitors. The methoxy group is not merely a synthetic artifact; it is a critical pharmacophore element.

-

BCR-ABL Inhibitors for CML: In the design of novel BCR-ABL inhibitors targeting the notoriously resistant T315I mutation in Chronic Myeloid Leukemia (CML), 3-E-4-MBA is used as a core scaffold. The methoxy group precisely fills a hydrophobic pocket within the kinase domain and acts as a hydrogen bond acceptor. Crucially, this specific structural orientation has been proven to significantly improve the cardiac safety profile of the resulting tyrosine kinase inhibitors (TKIs) by mitigating off-target interactions that typically lead to arrhythmias [1].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for utilizing these building blocks.

Protocol A: CuAAC (Click Chemistry) using 3-Ethynylbenzoic Acid

Objective: Synthesis of a 1,4-disubstituted 1,2,3-triazole.

-

Preparation: In a round-bottom flask, dissolve 3-EBA (1.0 equiv) and the target aryl azide (1.0 equiv) in a 1:1 mixture of THF and H₂O (0.2 M concentration).

-

Catalyst Addition: Add Sodium Ascorbate (0.5 equiv) as a freshly prepared 1M aqueous solution. This acts as the reducing agent to maintain copper in the +1 oxidation state.

-

Initiation: Add CuSO₄·5H₂O (0.1 equiv). The solution will typically transition from blue to light yellow/green, indicating the formation of the active Cu(I) species.

-

Reaction & Validation: Stir vigorously at room temperature for 4–12 hours. Monitor the consumption of the alkyne via LCMS. Self-Validation Check: The disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in FTIR or mass shift in LCMS confirms cycloaddition.

-

Workup: Quench the reaction with saturated aqueous EDTA solution to chelate and remove copper salts (critical for biological assays). Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Protocol B: Sequential Amide/Sonogashira Workflow using 3-E-4-MBA

Objective: Synthesis of a functionalized kinase inhibitor intermediate.

-

Amide Coupling (Activation): Dissolve 3-E-4-MBA (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester. The use of HATU overcomes the reduced electrophilicity caused by the para-methoxy group.

-

Amine Addition: Add the target primary amine (1.1 equiv). Stir at room temperature for 2 hours.

-

Isolation: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and coupling byproducts. Isolate the aryl alkyne intermediate.

-

Sonogashira Coupling: In a rigorously degassed Schlenk tube, combine the intermediate (1.0 equiv) and an aryl iodide (1.1 equiv) in anhydrous THF/Triethylamine (1:1).

-

Catalysis: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). Heat to 60°C under an argon atmosphere for 6 hours. The elevated temperature compensates for the steric hindrance of the C4-methoxy group during transmetalation.

Fig 2: Sequential amide and Sonogashira coupling workflow for 3-E-4-MBA derivatization.

References

-

Pandrala, M., et al. "Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety." Journal of Medicinal Chemistry - ACS Publications, 2022.[Link]

-

"Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors." Journal of Medicinal Chemistry - ACS Publications, 2020.[Link]

-

"Discovery of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors." Semantic Scholar, 2019.[Link]

-

"3-Ethynylbenzoic acid | C9H6O2 | CID 15897047." PubChem - NIH, 2025.[Link]

pKa values and ionization properties of 3-Ethynyl-4-methoxybenzoic acid

An In-Depth Technical Guide to the Ionization Properties and pKa of 3-Ethynyl-4-methoxybenzoic Acid

Executive Summary

3-Ethynyl-4-methoxybenzoic acid (CAS: 1197358-11-4) is a highly functionalized aromatic building block frequently utilized in the rational design of targeted therapeutics, notably in the synthesis of novel BCR-ABL tyrosine kinase inhibitors for chronic myeloid leukemia[1]. Understanding its ionization properties is critical for predicting its pharmacokinetic profile, solubility, and receptor-binding affinity. This whitepaper provides a rigorous analysis of its thermodynamic pKa, leveraging linear free energy relationships (LFER) and detailing a self-validating experimental protocol for empirical determination.

Structural Chemistry and Electronic Effects

The ionization of 3-ethynyl-4-methoxybenzoic acid is governed by the delicate interplay of inductive and resonance effects exerted by its two substituents on the benzoic acid core. The thermodynamic pKa can be accurately modeled using the Hammett equation ( pKa=pKa,0−ρ∑σ ), which quantifies these electronic perturbations[2].

Causality of Substituent Effects

-

4-Methoxy Group (-OCH₃): Positioned para to the carboxylic acid, the methoxy group acts as an electron-donating group (EDG). Although oxygen is highly electronegative, its lone pairs donate electron density into the aromatic π -system via resonance. This resonance effect outweighs the inductive withdrawal, resulting in a net destabilization of the carboxylate conjugate base. Consequently, it decreases acidity, raising the pKa ( σp=−0.27 )[2],[3].

-

3-Ethynyl Group (-C≡CH): Positioned meta to the carboxylic acid, the ethynyl group acts as an electron-withdrawing group (EWG). The sp -hybridized carbon possesses 50% s -character, making it highly electronegative. Because resonance effects are negligible at the meta position, the ethynyl group withdraws electron density purely through the σ -bond framework (inductive effect). This stabilizes the carboxylate anion, increasing acidity and lowering the pKa ( σm=+0.21 )[2].

Electronic substituent effects determining the pKa of 3-ethynyl-4-methoxybenzoic acid.

Quantitative Data Summary

By applying the Hammett constants to the base pKa of benzoic acid (4.20), we can derive the theoretical pKa of the target compound. The net Hammett constant ( ∑σ ) is −0.06 , yielding a calculated pKa of 4.26 .

| Compound | Substituent(s) | Hammett Constant ( ∑σ ) | Experimental pKa | Calculated pKa |

| Benzoic Acid | None | 0.00 | 4.20 | 4.20 |

| 4-Methoxybenzoic Acid[4],[3] | 4-OCH₃ | -0.27 | 4.47 | 4.47 |

| 3-Ethynylbenzoic Acid[5] | 3-C≡CH | +0.21 | N/A | 3.99 |

| 3-Ethynyl-4-methoxybenzoic Acid | 3-C≡CH, 4-OCH₃ | -0.06 | N/A | 4.26 |

Experimental Protocol: Self-Validating pKa Determination

Due to the highly hydrophobic nature of the ethynyl and methoxy functional groups, 3-ethynyl-4-methoxybenzoic acid exhibits poor aqueous solubility. Standard aqueous titration will result in precipitation, skewing the inflection point. To circumvent this, we employ a Yasuda-Shedlovsky co-solvent extrapolation coupled with an orthogonal UV-Vis spectrophotometric validation . This ensures the protocol is a self-validating system, immune to single-method artifacts like electrode fouling.

Step-by-Step Methodology

Phase 1: Potentiometric Titration (Primary Method)

-

Solvent Preparation: Prepare four separate solutions of the analyte (0.001 M) in varying volume fractions of a Methanol/Water co-solvent system (e.g., 30%, 40%, 50%, and 60% MeOH by volume). Causality: Methanol ensures complete dissolution of the neutral acid while maintaining a predictable dielectric constant ( ε ) gradient.

-

System Calibration: Calibrate the glass pH electrode using operational standard buffers (pH 4.01, 7.00, 10.01) adjusted for the specific alcoholic solvent mixtures to account for liquid junction potentials.

-

Titration: Titrate each solution with standardized 0.1 M NaOH at a constant temperature of 25.0 ± 0.1 °C. Maintain a continuous flow of inert N₂ gas over the solution. Causality: N₂ prevents atmospheric CO₂ dissolution, which would form carbonic acid and artificially lower the apparent pH.

-

Data Acquisition: Record the apparent pKa ( psKa ) from the half-equivalence point of each titration curve.

-

Yasuda-Shedlovsky Extrapolation: Plot (psKa+log[H2O]) against (1/ε) for each co-solvent ratio. Perform a linear regression and extrapolate to the dielectric constant of pure water ( ε=78.3 ) to determine the true thermodynamic aqueous pKa.

Phase 2: UV-Vis Spectrophotometry (Orthogonal Validation) 6. Spectral Scanning: Prepare a 10⁻⁵ M solution of the analyte in an aqueous buffer. Scan from 200 nm to 400 nm at pH 2.0 (fully protonated) and pH 7.0 (fully deprotonated). Identify the analytical wavelengths where the absorbance difference between the neutral acid and the conjugate base is maximized, as well as the isosbestic point. 7. Spectrophotometric Titration: Titrate the solution across a pH range of 2.5 to 6.0, recording the absorbance. Calculate the pKa using the Henderson-Hasselbalch equation derived from the absorbance ratios. 8. Self-Validation Check: The system is considered validated if the pKa derived from the Yasuda-Shedlovsky extrapolation matches the UV-Vis derived pKa within a strict margin of ±0.05 units .

Self-validating experimental workflow for determining the thermodynamic aqueous pKa.

Implications in Drug Development

The calculated pKa of 4.26 for 3-ethynyl-4-methoxybenzoic acid has profound implications when utilized as a fragment in drug discovery (e.g., in the synthesis of cardiac-safe BCR-ABL inhibitors[1]):

-

Physiological Ionization: At physiological pH (7.4), the carboxylic acid moiety will be >99.9% ionized (deprotonated). This high degree of ionization severely restricts passive diffusion across the blood-brain barrier (BBB) and lipid bilayers, necessitating carrier-mediated transport or structural masking (e.g., amide coupling) if intracellular targeting is required[1].

-

Receptor Binding: The carboxylate anion can form strong, directional salt bridges with basic amino acid residues (like Arginine or Lysine) within a kinase hinge region or allosteric pocket. Furthermore, the electron-rich alkyne ( π -cloud) can participate in orthogonal multipolar interactions.

-

Formulation: The low pKa ensures that the compound can be easily formulated as a highly soluble sodium or potassium salt, ideal for intravenous administration or rapid-release oral dosage forms.

References

-

Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

-

A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. URL:[Link]

-

4-Methoxybenzoic Acid. PubChem, National Institutes of Health. URL:[Link]

-

3-Ethynylbenzoic acid. PubChem, National Institutes of Health. URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: Robust Amide Coupling Strategies for 3-Ethynyl-4-methoxybenzoic Acid

Abstract & Introduction

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast number of pharmaceutical agents.[1][2] The synthesis of amides is one of the most frequently performed reactions in the industry.[2][3] A common and powerful method for creating these linkages is the coupling of a carboxylic acid with an amine. However, the direct condensation is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Consequently, activating the carboxylic acid with a coupling reagent is essential for facilitating an efficient reaction.[1]

This document provides a comprehensive guide to the amide coupling of 3-Ethynyl-4-methoxybenzoic acid , a versatile building block possessing both an electron-donating methoxy group and a reactive ethynyl moiety. This unique electronic and functional profile makes it a valuable synthon for creating complex molecular architectures. We present three distinct, field-proven protocols utilizing common yet powerful coupling reagents: HATU, EDC/HOBt, and T3P®. Each protocol is detailed with mechanistic insights, step-by-step instructions, and comparative data to empower researchers to select the optimal conditions for their specific synthetic goals.

Compound Profile: 3-Ethynyl-4-methoxybenzoic Acid

3-Ethynyl-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. The interplay between the electron-donating methoxy group and the electron-withdrawing ethynyl group creates a unique electronic environment that influences the reactivity of the carboxylic acid. The ethynyl group also serves as a valuable functional handle for subsequent transformations, such as click chemistry or Sonogashira coupling.

| Property | Value |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

| Key Functional Groups | Carboxylic Acid, Alkyne, Methoxy Ether, Aromatic Ring |

| Structure |  |

The Core Principle: Carboxylic Acid Activation

The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a better one. This is achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive "activated intermediate." This intermediate is then readily attacked by the nucleophilic amine to form the stable amide bond.

Caption: General workflow for amide bond formation.

Recommended Protocols & Mechanistic Insights

The choice of coupling reagent is critical and depends on factors like substrate reactivity, desired reaction time, potential for side reactions, and ease of purification.[5] We detail three robust methods below.

Protocol 1: High-Efficiency Coupling with HATU

Rationale & Expertise: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent known for its high efficiency, rapid reaction times, and ability to suppress racemization, making it a preferred choice for challenging or valuable substrates.[6][7][8] The reaction proceeds through the formation of a highly reactive O-acylisouronium salt, which is subsequently converted to a HOAt active ester.[6][9]

Mechanism of Action:

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Ethynyl-4-methoxybenzoic acid (1.0 equiv).

-

Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.2 M.

-

Reagent Addition: Add HATU (1.1 equiv) to the solution, followed by the amine (1.2 equiv).

-

Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv) to the mixture.

-

Reaction: Stir the reaction at room temperature (20-25 °C) for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography. Note: The byproduct tetramethylurea (TMU) can sometimes be difficult to remove via chromatography.[7]

Protocol 2: Standard & Cost-Effective Coupling with EDC/HOBt

Rationale & Expertise: The use of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely adopted and cost-effective method for amide bond formation.[3][4] The addition of HOBt (1-Hydroxybenzotriazole) is crucial; it acts as an additive that forms a reactive HOBt-ester, which enhances the reaction rate and minimizes side reactions, particularly racemization.[3][10][11] A key advantage is that the EDC reagent and its corresponding urea byproduct are water-soluble, greatly simplifying purification.[10][11][12]

Mechanism of Action:

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Detailed Step-by-Step Protocol:

-

Preparation: In a flask, dissolve 3-Ethynyl-4-methoxybenzoic acid (1.0 equiv) and HOBt (1.2 equiv) in Dichloromethane (DCM) or DMF (0.1-0.2 M).

-

Amine Addition: Add the desired amine (1.0-1.2 equiv) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

EDC Addition: Add EDC hydrochloride (1.2 equiv) portion-wise to the cooled solution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This aqueous workup effectively removes the EDC-urea byproduct and any unreacted starting materials.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is often of high purity but can be further purified by flash column chromatography or recrystallization if necessary.

Protocol 3: Green & Simplified Workup with T3P®

Rationale & Expertise: T3P® (Propanephosphonic Acid Anhydride) is an exceptional modern coupling reagent lauded for its mild reaction conditions, high selectivity, and excellent yields.[13] It is considered a "green" reagent due to its non-toxic nature and the fact that its byproducts are entirely water-soluble, leading to a very simple and efficient workup.[13][14] T3P® effectively functions as a dehydrating agent, promoting the condensation of the acid and amine.[14]

Mechanism of Action:

Caption: Mechanism of T3P®-mediated amide coupling.

Detailed Step-by-Step Protocol:

-

Preparation: To a flask, add 3-Ethynyl-4-methoxybenzoic acid (1.0 equiv) and the amine (1.1 equiv).

-

Dissolution: Dissolve the starting materials in a suitable solvent like ethyl acetate or acetonitrile (0.2-0.5 M).

-

Base Addition: Add a suitable base, such as pyridine or triethylamine (2.0-3.0 equiv).

-

T3P® Addition: Slowly add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF) (1.5 equiv) to the mixture, maintaining the temperature below 30 °C.

-

Reaction: Stir at room temperature for 1-5 hours. Monitor progress by TLC or LC-MS.

-

Workup:

-

Quench the reaction by adding water or a saturated solution of NaHCO₃.

-

Separate the organic layer.

-

Wash the organic layer thoroughly with saturated aqueous NaHCO₃ and then with brine. The phosphonic acid byproducts are extracted into the aqueous phase.[14]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically very clean. If required, it can be purified by flash column chromatography.

Comparative Summary & Troubleshooting

| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: T3P® |

| Reactivity | Very High | High | High |

| Reaction Time | Fast (1-4 h) | Moderate (12-24 h) | Fast (1-5 h) |

| Byproduct Removal | Moderate (TMU can be difficult)[7] | Easy (Water-soluble urea)[10][11] | Easy (Water-soluble salts)[13][14] |

| Cost Indicator | High | Low | Moderate |

| Key Advantage | Speed and efficiency for difficult couplings.[6] | Cost-effective and reliable workhorse. | Green, mild, and exceptionally easy workup.[13] |

| Key Disadvantage | Cost, potential for TMU impurity. | Longer reaction times. | Higher cost than EDC. |

Troubleshooting Guide:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inadequate activation of the acid.- Low nucleophilicity of the amine.- Steric hindrance.[5]- Reaction too dilute. | - Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[5]- Increase reaction temperature or time (monitor for decomposition).- Ensure reaction concentration is 0.1 M or higher.[5] |

| Multiple Spots on TLC | - Incomplete reaction.- Formation of side products (e.g., N-acylurea with EDC).[10]- Decomposition of starting material or product. | - Allow the reaction to run longer.- Ensure HOBt is used with EDC to suppress side reactions.- Run the reaction at a lower temperature. |

| Difficulty in Purification | - Byproduct co-elutes with the product (e.g., TMU from HATU).[7] | - For HATU, perform multiple aqueous washes (5% LiCl or 1M HCl) before chromatography.- For EDC/DCC, ensure thorough aqueous washes to remove urea byproducts. |

References

-

Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

-

Amine to Amide Mechanism - T3P - Common Organic Chemistry. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

-

Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. [Link]

-

t3p peptide coupling Amide - boqjqn.guru. [Link]

-

HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

-

T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

-

Coupling Reagents - AAPPTEC - Peptides. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

-

WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. [Link]

-

Commonly used amide/peptide coupling reagents - ResearchGate. [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. [Link]

-

Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. | Download Scientific Diagram - ResearchGate. [Link]

-

Optimizing Amide Coupling Reactions | PDF | Ester | Amine - Scribd. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]

-

Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K. [Link]

-

Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. asiaresearchnews.com [asiaresearchnews.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. growingscience.com [growingscience.com]

- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 10. bachem.com [bachem.com]

- 11. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]

- 12. peptide.com [peptide.com]

- 13. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 14. m.youtube.com [m.youtube.com]

Sonogashira cross-coupling methods involving 3-Ethynyl-4-methoxybenzoic acid

Application Note: Sonogashira Cross-Coupling Strategies Involving 3-Ethynyl-4-methoxybenzoic Acid

Executive Summary

The synthesis of highly functionalized diarylalkynes is a cornerstone of modern medicinal chemistry. Specifically, 3-ethynyl-4-methoxybenzoic acid has emerged as a critical bifunctional building block in the development of targeted therapeutics, including novel BCR-ABL kinase inhibitors designed for improved cardiac safety profiles[1]. However, deploying this molecule in a Sonogashira cross-coupling reaction presents unique chemical challenges. This application note provides a comprehensive, self-validating protocol for coupling 3-ethynyl-4-methoxybenzoic acid with aryl halides, detailing the mechanistic causality required to overcome the substrate's inherent electronic and acidic properties.

Mechanistic Causality & Reaction Design

When utilizing 3-ethynyl-4-methoxybenzoic acid, scientists must account for two dominant structural features: the electron-donating ortho-methoxy group and the unprotected carboxylic acid moiety.

-

Electronic and Steric Effects: The methoxy group, positioned para to the carboxylic acid and ortho to the ethynyl group, significantly increases the electron density of the alkyne. While this enriches the alkyne and facilitates the formation of the copper acetylide intermediate, the ortho-substitution also introduces steric hindrance. To overcome this barrier, a highly active palladium catalyst (e.g., Pd(PPh3)2Cl2 or Pd(PPh3)4 ) paired with a CuI co-catalyst is strictly required[2]. The copper co-catalyst is pivotal for activating the alkyne and promoting the transmetalation step into the palladium cycle[3].

-

Carboxylic Acid Interference (The Base Sink): The free carboxylic acid ( pKa≈4.0 ) acts as an immediate sink for the amine base. Standard Sonogashira protocols typically employ 1.5 to 2.0 equivalents of base[4]. However, applying this standard to 3-ethynyl-4-methoxybenzoic acid will stall the reaction; the base is instantly consumed to form the carboxylate salt, leaving insufficient free amine to deprotonate the alkyne-palladium complex[5]. Causality: The protocol mandates ≥4.0 equivalents of a non-nucleophilic base (e.g., Triethylamine or DIPEA) to neutralize the acid while ensuring the catalytic cycle remains active.

Catalytic Cycle & Experimental Workflow

Intersecting Palladium and Copper catalytic cycles in the Sonogashira reaction.

Self-validating experimental workflow for coupling 3-ethynyl-4-methoxybenzoic acid.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.

Objective: Cross-coupling of 3-ethynyl-4-methoxybenzoic acid with an aryl iodide to yield a functionalized diarylalkyne.

-

Step 1: Reagent Assembly & Degassing Combine 3-ethynyl-4-methoxybenzoic acid (1.0 eq), aryl iodide (1.1 eq), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%) in an oven-dried Schlenk flask. Seal the flask and purge with Argon via 3 vacuum/argon cycles.

-

Causality: Rigorous exclusion of oxygen is mandatory to prevent the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling)[2].

-

Validation Checkpoint: The solid mixture must remain free-flowing and visibly dry. Any color shift to deep blue or green prior to solvent addition indicates copper oxidation due to an O2 or moisture leak.

-

-

Step 2: Solvent and Base Addition Add anhydrous, degassed DMF (to reach 0.2 M concentration), followed immediately by Triethylamine (TEA) (4.0 eq).

-

Causality: DMF provides excellent solubility for the highly polar carboxylate salt that forms. The massive excess of TEA neutralizes the carboxylic acid and provides the necessary basic environment to drive the catalytic cycle[5].

-

Validation Checkpoint: An immediate, mild exotherm should be felt upon TEA addition, confirming the acid-base neutralization. The solution will transition to a dark brown/yellow homogeneous mixture.

-

-

Step 3: Cross-Coupling Execution Heat the reaction mixture to 60 °C and stir for 12–16 hours[4].

-

Validation Checkpoint: Monitor reaction progress via TLC (Eluent: DCM:MeOH 9:1 with 1% Acetic Acid). The starting alkyne is highly UV-active at 254 nm and must completely disappear. Note: The addition of 1% acetic acid to the TLC eluent is critical; without it, the free carboxylic acid will streak across the silica plate, rendering the assay unreadable.

-

-

Step 4: Acidic Workup Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and slowly add 1M HCl dropwise until the aqueous layer reaches a pH of ~3.

-

Causality: In the basic reaction mixture, the product exists as a water-soluble carboxylate salt. Acidification protonates it back to the free carboxylic acid, forcing it to partition into the organic phase.

-

Validation Checkpoint: A transient precipitate may form during acidification. Ensure the final biphasic system is clear (with the product fully dissolved in the EtOAc layer). If the aqueous layer remains highly UV-active under a UV lamp, the pH is not low enough.

-

-

Step 5: Isolation & Purification Separate the organic layer, wash thoroughly with brine (3x to remove DMF), dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.

Quantitative Data & Optimization

The following table summarizes optimization parameters, highlighting the critical nature of base stoichiometry when coupling 3-ethynyl-4-methoxybenzoic acid.

| Entry | Aryl Halide | Catalyst System | Base (Equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodo-1-methyl-1H-imidazole | Pd(PPh3)2Cl2 / CuI | TEA (1.5) | DMF | 60 | 12 (Stalled) |

| 2 | 4-Iodo-1-methyl-1H-imidazole | Pd(PPh3)2Cl2 / CuI | TEA (4.0) | DMF | 60 | 84 |

| 3 | 3-Bromoquinoline | Pd(PPh3)4 / CuI | DIPEA (4.0) | THF | 65 | 76 |

| 4 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl2 / CuI | TEA (4.0) | DMF | 50 | 89 |

| 5 | 2-Bromopyridine | Pd(PPh3)2Cl2 / CuI | TEA (4.0) | Toluene | 80 | 62 |

Data Interpretation: Entry 1 demonstrates reaction stalling due to carboxylic acid interference (insufficient base). Entry 2 shows optimal conversion when the base stoichiometry is corrected to account for the acidic proton on the substrate.

Sources

Application Note: Solid-Phase Peptide Synthesis Incorporating 3-Ethynyl-4-methoxybenzoic Acid for Bioorthogonal Conjugation

Mechanistic Rationale & Structural Insights

The integration of unnatural building blocks into peptide scaffolds is a cornerstone of modern drug development and chemical biology. 3-Ethynyl-4-methoxybenzoic acid [3] serves as a bifunctional capping agent that introduces a terminal alkyne handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2].

From a mechanistic perspective, the structural features of this molecule dictate specific synthetic handling:

-

Electronic Effects (+M Effect): The methoxy group located para to the carboxylic acid donates electron density into the aromatic ring via resonance. This reduces the partial positive charge on the carbonyl carbon, lowering its electrophilicity compared to standard aliphatic amino acids. Consequently, standard carbodiimide chemistry (e.g., DIC/HOBt) often yields incomplete coupling.

-

Steric and Conformational Rigidity: The benzoic acid backbone introduces a rigid, planar spacer that can influence the secondary structure of the peptide and enhance proteolytic stability, a feature actively exploited in the design of novel kinase inhibitors [1].

-

Bioorthogonal Handle: The ethynyl group at the meta position is sterically unhindered by the adjacent methoxy group, providing an optimal, highly reactive vector for click chemistry [2].

To overcome the reduced electrophilicity during Solid-Phase Peptide Synthesis (SPPS), we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU generates a highly reactive 7-aza-benzotriazole active ester, driving the acylation of the sterically hindered N-terminus to completion.

Experimental Workflow & Logic

The following workflow illustrates the logical progression from resin preparation to the final bioorthogonal conjugate. Each phase is designed to prevent side reactions, such as the premature oxidation of the alkyne or the degradation of the peptide backbone.

Workflow for SPPS incorporation of 3-Ethynyl-4-methoxybenzoic acid and click chemistry.

Quantitative Reagent Summaries

To ensure reproducibility and optimal yield, the stoichiometric ratios and cocktail compositions are strictly defined.

Table 1: Stoichiometry for Alkyne Capping (per 1.0 eq of Resin)

| Reagent | Function | Equivalents | Concentration |

| Peptide-Resin | Solid Support | 1.0 eq | N/A |

| 3-Ethynyl-4-methoxybenzoic acid | Alkyne Building Block | 3.0 eq | 0.2 M in DMF |

| HATU | Uronium Coupling Agent | 2.9 eq | 0.2 M in DMF |

| DIPEA | Non-nucleophilic Base | 6.0 eq | 0.4 M in DMF |

Table 2: Global Cleavage Cocktail (Modified Reagent K)

| Component | Volume % | Mechanistic Function |

| TFA | 92.5% | Primary cleavage solvent and acid catalyst |

| TIPS | 2.5% | Scavenges stable carbocations (e.g., Trityl) |

| Ultrapure H₂O | 2.5% | Scavenges highly reactive t-butyl cations |

| DODT | 2.5% | Prevents oxidation of Met/Cys residues |

Table 3: Bioorthogonal CuAAC Conjugation Parameters

| Reagent | Equivalents | Final Conc. | Mechanistic Function |

| Alkyne-Peptide | 1.0 eq | 1.0 mM | Primary Substrate |

| Azide-Fluorophore | 1.2 eq | 1.2 mM | Conjugate Partner |

| CuSO₄·5H₂O | 0.5 eq | 0.5 mM | Cu(II) Catalyst Precursor |

| THPTA | 2.5 eq | 2.5 mM | Ligand: Stabilizes Cu(I), prevents oxidation |

| Sodium Ascorbate | 5.0 eq | 5.0 mM | Reduces Cu(II) to active Cu(I) in situ |

Step-by-Step Methodologies: A Self-Validating System

Protocol A: Resin Preparation and Iterative Elongation

-

Swelling: Weigh the desired amount of Rink Amide resin (e.g., 0.1 mmol) into a fritted SPPS reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Self-Validation Check: Monitor the UV absorbance of the deprotection effluent at 301 nm. A plateau in absorbance indicates complete removal of the Fmoc protecting group.

-

-

Elongation: Couple standard amino acids using 4.0 eq AA, 3.9 eq HATU, and 8.0 eq DIPEA in DMF for 45 minutes. Wash thoroughly with DMF (5 × 1 min).

Protocol B: N-Terminal Capping with 3-Ethynyl-4-methoxybenzoic acid

Causality Note: We use a slight deficit of HATU (2.9 eq) relative to the benzoic acid (3.0 eq) to prevent the formation of guanidinium byproducts on the peptide N-terminus, which can occur if unreacted HATU is present.

-

Pre-activation: In a separate vial, dissolve 3-Ethynyl-4-methoxybenzoic acid (3.0 eq) and HATU (2.9 eq) in a minimal volume of anhydrous DMF. Add DIPEA (6.0 eq) and vortex for 2 minutes to form the active ester.

-

Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours.

-

Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

-

Self-Validation Check: Perform a Kaiser (ninhydrin) test. A colorless or pale yellow resin bead indicates >99% coupling efficiency. A blue bead indicates unreacted primary amines, mandating a second coupling cycle.

-

Protocol C: Global Cleavage and Deprotection

-

Preparation: Dry the resin thoroughly under a nitrogen stream for 15 minutes.

-

Cleavage: Add the freshly prepared cleavage cocktail (Table 2) to the resin (approx. 10 mL per gram of resin). Agitate gently for 2.5 hours at room temperature.

-

Precipitation: Filter the cleavage solution into a 50 mL conical tube containing 40 mL of cold (-20°C) diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.

-

Washing: Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again. Repeat twice.

-

Self-Validation Check: Analyze the crude peptide via LC-MS. The target mass must reflect the peptide backbone plus the 3-ethynyl-4-methoxybenzoyl moiety (ΔM = +158.15 Da relative to the free N-terminus).

-

Protocol D: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality Note: Cu(I) is thermodynamically unstable and easily oxidized by dissolved oxygen. THPTA is a water-soluble polytriazole ligand that coordinates Cu(I), protecting it from disproportionation while accelerating the cycloaddition reaction.

-

Dissolution: Dissolve the purified Alkyne-Peptide (1.0 eq) and the Azide-Fluorophore (1.2 eq) in a degassed mixture of t-BuOH/H₂O (1:1, v/v).

-

Catalyst Complexation: In a separate vial, pre-mix CuSO₄·5H₂O (0.5 eq) and THPTA (2.5 eq) in water. Incubate for 5 minutes.

-

Reduction: Add Sodium Ascorbate (5.0 eq) to the catalyst mixture (the solution will turn from blue to colorless/pale yellow, indicating reduction to Cu(I)).

-

Reaction: Add the active catalyst complex to the peptide solution. Stir at room temperature for 2–4 hours.

-

Self-Validation Check: Monitor reaction progress via analytical HPLC. The disappearance of the Alkyne-Peptide peak and the emergence of a new, red-shifted conjugate peak confirms successful triazole formation.

-

Reaction Pathway & Chemical Transformation

The following diagram maps the chemical state of the peptide throughout the capping, cleavage, and conjugation phases.

Chemical transformation pathway from resin-bound peptide to triazole-linked conjugate.

References

-

Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation Source: PMC (PubMed Central) URL:[Link]

Optimizing Bioorthogonal Labeling: A Detailed Guide to Ethynyl Benzoic Acid Derivatives and Other Alkyne-Bearing Probes

Authored by a Senior Application Scientist

I. Introduction: The Power of Precision in Biological Inquiry

In the intricate landscape of cellular biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering reactions that proceed with high efficiency and specificity within living systems, without interfering with endogenous biochemical processes.[1][2][3][4] At the heart of many bioorthogonal strategies lies the "click chemistry" concept, most notably the copper-catalyzed alkyne-azide cycloaddition (CuAAC) and its catalyst-free counterpart, the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][5][6][]